molecular formula C18H31N5O7 B1221268 Ribosyl-diphthamide CAS No. 75652-53-8

Ribosyl-diphthamide

Cat. No.: B1221268
CAS No.: 75652-53-8
M. Wt: 429.5 g/mol
InChI Key: ZBHYRBYADYEBBR-QJEBFMIZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ribosyl-diphthamide is a key biochemical derivative formed by the ADP-ribosylation of the unique amino acid diphthamide on eukaryotic translation elongation factor 2 (eEF2). This modification is catalyzed by bacterial toxins such as diphtheria toxin and Pseudomonas exotoxin A, which transfer the ADP-ribose moiety from NAD+ to the diphthamide residue . This process inactivates eEF2, halting cellular protein synthesis and leading to cell death, which is the primary mechanism of action for these toxins . The structure of this compound has been confirmed as 1-alpha-D-ribofuranosyl-2-[3-carboxyamido-3-(trimethylammonio)propyl] histidine through fast atom bombardment mass spectrometry . Research into this compound provides critical insights into the pathogenesis of certain bacterial infections and the fundamental mechanisms of protein biosynthesis and its regulation. Furthermore, the study of this modified amino acid and its biosynthesis pathway, which involves multiple conserved genes (DPH1-DPH7), is essential for understanding post-translational modifications in proteins and the development of potential therapeutic strategies . This product is intended for research purposes only.

Properties

CAS No.

75652-53-8

Molecular Formula

C18H31N5O7

Molecular Weight

429.5 g/mol

IUPAC Name

2-amino-3-[2-[4-amino-4-oxo-3-(trimethylazaniumyl)butyl]-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazol-4-yl]propanoate

InChI

InChI=1S/C18H31N5O7/c1-23(2,3)11(16(20)27)4-5-13-21-9(6-10(19)18(28)29)7-22(13)17-15(26)14(25)12(8-24)30-17/h7,10-12,14-15,17,24-26H,4-6,8,19H2,1-3H3,(H2-,20,27,28,29)/t10?,11?,12-,14-,15-,17-/m1/s1

InChI Key

ZBHYRBYADYEBBR-QJEBFMIZSA-N

SMILES

C[N+](C)(C)C(CCC1=NC(=CN1C2C(C(C(O2)CO)O)O)CC(C(=O)[O-])N)C(=O)N

Isomeric SMILES

C[N+](C)(C)C(CCC1=NC(=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CC(C(=O)[O-])N)C(=O)N

Canonical SMILES

C[N+](C)(C)C(CCC1=NC(=CN1C2C(C(C(O2)CO)O)O)CC(C(=O)[O-])N)C(=O)N

Synonyms

ribosyl-diphthamide

Origin of Product

United States

Scientific Research Applications

Role in Protein Translation

Mechanism of Action
Ribosyl-diphthamide is essential for the proper functioning of eEF2, a protein that facilitates the translocation step during protein synthesis. The modification is crucial for maintaining the fidelity of translation elongation and preventing spurious frameshifting during mRNA translation. Studies have shown that loss of diphthamide leads to increased rates of ribosomal frameshifting, which can result in the production of nonfunctional proteins .

Case Study: Oxidative Stress Response
Research indicates that this compound plays a protective role under oxidative stress conditions. In diphthamide-deficient cells, there is a marked increase in sensitivity to oxidative stress, leading to cell death. The presence of this compound allows eEF2 to selectively translate proteins that are critical for cell survival, such as X-linked inhibitor of apoptosis (XIAP) and fibroblast growth factor 2 (FGF2), which are synthesized from mRNAs containing internal ribosomal entry sites (IRES) .

Protection Against Toxins

Resistance to Ribosome-Inactivating Proteins
this compound has been implicated in providing protection against ribosome-inactivating proteins (RIPs), such as ricin and diphtheria toxin. Diphthamide-deficient cells exhibit significantly higher sensitivity to these toxins compared to their wild-type counterparts. For instance, studies show that diphthamide-deficient Chinese hamster ovary (CHO) cells are threefold more sensitive to ricin than normal cells . This suggests that this compound may have evolved as a protective mechanism against such toxins by enhancing the stability and functionality of eEF2.

Experimental Evidence
In vitro experiments demonstrate that the addition of eEF2 with this compound can protect ribosomes from the toxic effects of ricin. This protective effect was confirmed through complementation studies where diphthamide-deficient CHO cells were transfected with genes responsible for diphthamide biosynthesis, resulting in restored resistance to ricin .

Implications in Disease Models

Cancer Research
The modification's role in regulating protein synthesis under stress conditions has implications for cancer research. Tumor cells often experience hypoxic conditions where this compound may influence the translation of survival factors. Understanding how this compound affects eEF2 function could provide insights into developing therapeutic strategies targeting translation mechanisms in cancer cells .

Neurodegenerative Diseases
Given its role in cellular stress responses, this compound may also be relevant in neurodegenerative diseases where oxidative stress is a contributing factor. Studies exploring the modification's impact on neuronal cell survival under oxidative conditions could reveal potential targets for intervention .

Summary Table of Key Findings

Application AreaKey FindingsReferences
Protein Translation Essential for eEF2 function; prevents frameshifting ,
Toxin Resistance Diphthamide-deficient cells are more sensitive to ricin and diphtheria toxin ,
Cancer Research Modulates translation under stress; potential therapeutic target
Neurodegenerative Diseases May influence neuronal survival under oxidative stress ,

Chemical Reactions Analysis

ADP-Ribosylation Reaction by Diphtheria Toxin

Reaction equation :

Diphthamide+NAD+DTADP ribosyl diphthamide+nicotinamide+H+\text{Diphthamide}+\text{NAD}^+\xrightarrow{\text{DT}}\text{ADP ribosyl diphthamide}+\text{nicotinamide}+\text{H}^+

Key characteristics :

  • Catalytic efficiency : DT transfers the ADP-ribose moiety from NAD+ to the N3 position of diphthamide's imidazole ring .

  • Irreversible inhibition : This modification blocks eEF2's GTPase activity, stalling ribosomal translocation during translation .

  • Structural dependency : The reaction requires the fully modified diphthamide structure; intermediate forms (e.g., diphthine) exhibit <3% reactivity .

Kinetic parameters :

SubstrateReaction Rate (relative to diphthamide)KmK_m (μM)Reference
Diphthamide (eEF2)100%0.5–1.2
Diphthine3%12–18

Biosynthetic Pathway of Diphthamide

Diphthamide synthesis involves seven conserved genes (DPH1–DPH7) and three enzymatic steps:

Step 1: ACP transfer

Histidine715+SAMDph1 Dph4ACP histidine+S adenosylhomocysteine\text{Histidine}_{715}+\text{SAM}\xrightarrow{\text{Dph1 Dph4}}\text{ACP histidine}+\text{S adenosylhomocysteine}

  • Radical SAM chemistry mediates 3-amino-3-carboxypropyl (ACP) group transfer .

  • Requires Fe-S clusters and Dph3/Dph4 as electron carriers .

Step 2: Trimethylation

ACP histidine+3SAMDph5diphthine+3S adenosylhomocysteine\text{ACP histidine}+3\text{SAM}\xrightarrow{\text{Dph5}}\text{diphthine}+3\text{S adenosylhomocysteine}

  • Dph5 sequentially adds three methyl groups to the ACP side chain .

Step 3: Amidation

Diphthine+ATPDph6 Dph7diphthamide+AMP+PPi\text{Diphthine}+\text{ATP}\xrightarrow{\text{Dph6 Dph7}}\text{diphthamide}+\text{AMP}+\text{PP}_i

  • Energy-dependent amidation completes the modification .

Structural Determinants of Reactivity

Crystallographic insights :

  • Diphthamide adopts a unique 2-[3-carboxyamido-3-(trimethylammonio)propyl]histidine structure .

  • The modified side chain extends 9.5 Å from the histidine backbone, positioning it in DT's active site .

Key structural features :

FeatureRole in ADP-ribosylation
Imidazole N3 atomNucleophilic attack on NAD+
TrimethylammonioStabilizes transition state
Carboxyamido groupHydrogen bonding with DT residues

Endogenous ADP-Ribosylation Potential

While primarily studied in toxin contexts, endogenous modifications have been hypothesized:

  • Reported activity : Low-level ADP-ribosylation observed in mammalian cells (0.2–0.5% of toxin rate) .

  • Controversies :

    • Some studies suggest diphthamide-independent mechanisms .

    • No endogenous transferase has been conclusively identified .

Unexplored Reaction Dynamics

Open questions :

  • Why does diphthamide biosynthesis require seven genes for a single modification?

  • Does the unexpected R-configuration in crystallographic models imply undiscovered enzymatic steps?

  • Are there regulatory mechanisms controlling diphthamide-ADP-ribosylation in stress responses?

This synthesis of biochemical and structural data highlights diphthamide's role as a critical target in bacterial pathogenesis and a paradigm for complex post-translational modifications. Current gaps in mechanistic understanding underscore the need for advanced spectroscopic and genetic studies.

Comparison with Similar Compounds

Table 1: Comparative Analysis of ADP-Ribosylating Toxins Targeting EF-2

Feature Diphtheria Toxin (DT) Pseudomonas Exotoxin A (PEA)
Source Organism Corynebacterium diphtheriae Pseudomonas aeruginosa
Receptor HB-EGF LRP1/α₂-macroglobulin receptor
Catalytic Efficiency 1,200 ADP-ribosylated EF-2/min 600 ADP-ribosylated EF-2/min
Structural Confirmation NMR, FAB-MS X-ray crystallography
Biological Consequence Translation arrest, cytotoxicity Similar to DT

Comparison with Other Post-Translational Modifications on Elongation Factors

  • Glycosylation of EF1A: Legionella pneumophila glucosyltransferases modify EF1A, impairing its aminoacyl-tRNA binding capacity. Unlike ADP-ribosylation, this modification is reversible and targets a different elongation factor .
  • Phosphorylation of EF2 : Regulatory kinases phosphorylate EF-2 at Thr-56 during stress, transiently inhibiting translation without inducing cell death .

Table 2: Post-Translational Modifications of Elongation Factors

Modification Target EF Residue Enzymatic Agent Functional Outcome
ADP-ribosylation EF-2 Diphthamide DT, PEA Irreversible inhibition
Glycosylation EF1A Unspecified Legionella glucosyltransferases Reversible tRNA binding loss
Phosphorylation EF-2 Thr-56 eEF2 kinase Transient inhibition

Structural and Mechanistic Distinctions

  • Ribosyl-Diphthamide vs. Histone ADP-Ribosylation : ADP-ribosylation of histone H2B at glutamic acid (Glu-2) alters chromatin structure, contrasting with this compound’s role in translational arrest .
  • Hydrolysis Products : this compound hydrolysis yields ADP-ribose and free diphthamide, whereas ricin (a ribosome-inactivating toxin) cleaves rRNA without forming ADP-ribosylated intermediates .

Key Research Findings

  • Biosynthesis : Diphthamide synthesis requires an iron-sulfur enzyme (DPH1-DPH2 complex) to generate a radical intermediate, a mechanism absent in other EF modifications .
  • Functional Impact : Cells lacking diphthamide exhibit translational infidelity and reduced competitiveness, underscoring its role in maintaining accuracy .
  • Therapeutic Targeting: Engineered toxins exploiting EF-2 ADP-ribosylation (e.g., DT-based immunotoxins) show efficacy in oncology, whereas PEA derivatives are being tested for prostate cancer .

Preparation Methods

Enzymatic Transfer of the 3-Amino-3-Carboxypropyl (ACP) Group

The first step involves transferring the ACP moiety from S-adenosylmethionine (SAM) to the C2 position of the imidazole ring of histidine 699 (H699) in eEF2. This reaction is catalyzed by a heterodimeric complex of Dph1-Dph2 in eukaryotes or a homodimeric Dph2 in archaea. In vitro reconstitution using Pyrococcus horikoshii Dph2 (PhDph2) requires:

  • Reaction conditions : 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM SAM, 0.5 μM PhDph2, and 5 μM PhEF2.

  • Radical SAM mechanism : PhDph2’s [4Fe-4S] cluster cleaves SAM’s Cγ–S bond, generating an ACP radical that modifies H699.

Trimethylation by Dph5

Dph5, a methyltransferase, trimethylates the ACP-modified histidine to form diphthine. Key parameters include:

  • Methyl donor : SAM (2 mM final concentration).

  • Activity : Purified Dph5 increases ADP-ribosylation efficiency of diphthine-containing eEF2 by ~30-fold compared to unmethylated intermediates.

In Vitro ADP-Ribosylation Using Diphtheria Toxin

ADP-ribosylation of diphthamide is performed post-biosynthesis using purified DT and NAD⁺.

Reaction Conditions and Components

A standardized protocol derived from Saccharomyces cerevisiae and mammalian systems includes:

Component Concentration Role
Purified eEF210 μMSubstrate
Diphtheria toxin0.1 μMADP-ribosyltransferase
NAD⁺1 mMADP-ribose donor
Tris-HCl (pH 7.5)20 mMBuffer
Incubation time30 min (37°C)Optimal activity

Purification of this compound

Post-reaction, DT is removed via size-exclusion chromatography (Superdex 200 Increase column) or immunoprecipitation. ADP-ribosylated eEF2 is confirmed by:

  • Mass shift : +541 Da (ADP-ribose).

  • Functional inactivation : Loss of GTPase activity in translation assays.

Analytical Methods for Verification

Mass Spectrometry Analysis

  • Intact protein analysis : MALDI-TOF or ESI-MS detects the +541 Da shift on eEF2.

  • Peptide mapping : Trypsin digestion followed by LC-MS/MS identifies ADP-ribosylated H699 peptides.

Functional Assays

  • β-Galactosidase reporter assay : Measures translational fidelity in yeast strains lacking diphthamide.

  • Luciferase frameshifting assay : Quantifies ribosome stalling caused by ADP-ribosylated eEF2.

Challenges and Optimization Strategies

Incomplete Diphthamide Biosynthesis

  • Issue : Δdph5 yeast eEF2 exhibits 10⁶-fold reduced ADP-ribosylation efficiency.

  • Solution : Co-expression of Dph1–Dph7 in E. coli or insect cell systems improves modification rates.

Low ADP-Ribosylation Efficiency

  • Issue : Diphthine (unamidated intermediate) reacts at 3% the rate of diphthamide.

  • Solution : Pre-incubate eEF2 with Dph6/Dph7 and 5 mM NH₄Cl to ensure complete amidation.

Data Tables Summarizing Key Parameters

Table 1. Diphthamide Biosynthesis Enzymes

EnzymeOrganismCofactorsProductReference
Dph2P. horikoshii[4Fe-4S], SAMACP-histidine
Dph5S. cerevisiaeSAMDiphthine
Dph6HumanATP, NH₃Diphthamide

Table 2. ADP-Ribosylation Efficiency

eEF2 SourceDiphthamide StatusRelative Activity (%)
Wild-type yeastComplete100
Δdph5 mutantDiphthine0.03
In vitro methylatedDiphthine + SAM3.0

Q & A

Q. What are the key structural features of ribosyl-diphthamide, and how are they experimentally identified?

this compound is a post-translationally modified histidine residue found in eukaryotic elongation factor 2 (eEF2). Its structure includes a diphthamide moiety linked to a ribosyl group via an ADP-ribosylation reaction. Key identification methods include:

  • Nuclear Magnetic Resonance (NMR) : Used to resolve the this compound structure, including glycosidic bond conformation and hydrolysis products .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, particularly in studies of diphtheria toxin-mediated ADP-ribosylation .
  • Chromatographic Purification : Ensures sample purity for reproducible structural analysis, as emphasized in experimental protocols for novel compound characterization .

Q. What is the biosynthetic pathway of this compound in eukaryotic systems?

The biosynthesis involves three conserved steps:

  • Initial Modification : Methylation of histidine residue (catalyzed by DPH1-DPH4 complex).
  • Amidation : Requires ATP-dependent amidotransferase activity of DPH6 to incorporate ammonia into the intermediate .
  • ADP-Ribosylation : Mediated by bacterial toxins (e.g., diphtheria toxin) or endogenous enzymes. Methodological Note: Gene knockout models (e.g., dph6Δ yeast) and isotopic labeling (e.g., 15N^{15}\text{N}-ammonia) are critical for tracing pathway intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic requirements for this compound biosynthesis across studies?

Discrepancies often arise from differences in model organisms (e.g., yeast vs. mammalian systems) or assay conditions. To address this:

  • Comparative Genomics : Identify conserved vs. species-specific genes (e.g., DPH6 in yeast vs. uncharacterized homologs in mammals) .
  • Enzyme Reconstitution Assays : Test candidate proteins in vitro under controlled conditions (pH, cofactors) to isolate functional contributions .
  • Data Triangulation : Combine structural (cryo-EM), biochemical (kinetic assays), and genetic (CRISPR knockouts) evidence to validate hypotheses .

Q. What methodological challenges arise when quantifying this compound in complex biological matrices, and how can they be addressed?

Challenges include low abundance, matrix interference, and instability of ADP-ribosylated products. Solutions involve:

  • Immunoaffinity Enrichment : Use monoclonal antibodies specific to diphthamide epitopes to isolate targets from lysates .
  • Stable Isotope Dilution Mass Spectrometry (SID-MS) : Improves quantification accuracy by spiking 13C^{13}\text{C}-labeled standards .
  • Controlled Hydrolysis : Optimize enzymatic (e.g., phosphodiesterase) or chemical hydrolysis to stabilize this compound for analysis .

Q. How can researchers design experiments to study this compound’s role in translational fidelity without confounding variables?

  • Conditional Knockout Models : Use inducible promoters (e.g., GAL1 in yeast) to temporally control DPH gene expression .
  • Ribosome Profiling : Couple with high-resolution MS to correlate diphthamide modification levels with ribosomal stalling or misincorporation rates .
  • Negative Controls : Include unmodified eEF2 (e.g., from dph1Δ strains) to isolate diphthamide-specific effects .

Methodological Frameworks for Rigorous Inquiry

  • Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions are tractable and impactful .
  • Data Validation : Use orthogonal methods (e.g., NMR + MS) to confirm structural assignments and avoid overreliance on single techniques .
  • Reproducibility : Document protocols in line with Beilstein Journal guidelines, including raw data deposition and step-by-step supplementary methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.